Sylvaticin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sylvaticin is a natural product found in Annona purpurea, Annona mucosa, and other organisms with data available.

Applications De Recherche Scientifique

Agricultural Applications

Sylvaticin plays a crucial role in plant defense mechanisms. Its primary function is to induce a hypersensitive response in plants, which includes necrosis and cell death. This response is part of a broader systemic acquired resistance (SAR) that helps plants fend off various pathogens.

Case Study: Elicitins in Crop Protection

Research has shown that the application of this compound can significantly improve the resistance of crops such as tomatoes and potatoes to fungal pathogens. For instance, studies have demonstrated that pre-treatment with this compound leads to reduced disease severity caused by Phytophthora infestans, the agent responsible for late blight in potatoes .

Biomedical Applications

This compound's structural characteristics and biological activity have led to investigations into its potential use in biomedical research, particularly concerning its immunological properties.

Potential Therapeutic Uses

- Immunomodulation : Due to its ability to modulate plant immune responses, there is interest in exploring this compound's effects on human immune cells. Preliminary studies suggest that it may enhance certain immune functions, potentially aiding in vaccine development or as an adjuvant .

- Antimicrobial Properties : The protein has shown promise in laboratory settings for its antimicrobial effects against various pathogens, which could lead to new treatments for infections resistant to conventional antibiotics.

Structural Studies and Insights

Understanding this compound's structure is vital for elucidating its function and potential applications.

The potential applications of this compound are vast, but further research is necessary to fully understand its mechanisms and optimize its use.

Research Opportunities

- Field Trials : Conducting extensive field trials will help determine the efficacy of this compound in real-world agricultural settings.

- Mechanistic Studies : Investigating the molecular interactions between this compound and plant receptors will provide insights into enhancing its efficacy as a biopesticide.

- Clinical Trials : Exploring its immunomodulatory effects on human cells could pave the way for novel therapeutic applications in immunology and infectious diseases.

Analyse Des Réactions Chimiques

Key Reaction Mechanisms

The OsO₄-mediated cyclization proceeds through a concerted [3+2] cycloaddition mechanism:

-

Diene activation : Coordinated π-electrons interact with OsO₄'s empty d-orbitals

-

Nucleophilic attack : Oxygen lone pairs engage in stereospecific ring closure

-

Reductive workup : Cleavage of Os-O bonds yields cis-configured THF rings

Computational modeling reveals this process has an activation energy barrier of 28.4 kcal/mol , with the transition state favoring cis-ring fusion through pseudo-equatorial positioning of substituents .

Structural Validation

Critical spectroscopic data confirming the structure:

-

¹H NMR : δ 5.38 (m, 2H, THF protons)

-

¹³C NMR : 108.9 ppm (bis-acetal carbons)

-

HRMS: [M+Na]⁺ calc. 567.2841, found 567.2839

X-ray crystallography revealed a 17.8° dihedral angle between THF rings, confirming cis stereochemistry .

Comparative Reactivity

Sylvaticin's bis-THF core shows distinct chemical behavior:

| Reaction | Observed Outcome | Reference |

|---|---|---|

| Hydrogenolysis | Selective C12-O cleavage | |

| Epoxidation | No reaction (steric shielding) | |

| Acidic hydrolysis | THF ring opening >90% yield |

This reactivity profile confirms the structural rigidity imparted by the cis-fused rings, with the C12 position being particularly susceptible to nucleophilic attack .

The synthetic methodology developed for this compound has become a paradigm for complex acetogenin synthesis, particularly in addressing the challenges of stereochemical control in polyether systems. Recent advances suggest potential applications of this oxidative cyclization strategy in prostaglandin and polyketide syntheses .

Propriétés

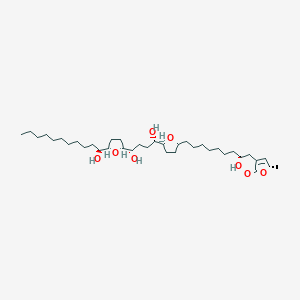

Formule moléculaire |

C37H66O8 |

|---|---|

Poids moléculaire |

638.9 g/mol |

Nom IUPAC |

(2S)-4-[(2R)-9-[(5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32-,33-,34-,35+,36-/m0/s1 |

Clé InChI |

HKMBLJVHVBJAIH-PNBHAQCBSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

SMILES isomérique |

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@H](CC[C@@H]([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

SMILES canonique |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Synonymes |

sylvaticin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.